2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid
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Overview
Description
2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to receptors altering their function, or interfere with cellular processes . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they can influence pathways related to inflammation, cancer, viral infections, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of indole-2-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the indole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Indole-2-carboxylic acid
- Indole-3-acetic acid
- 2-(Indolin-1-yl)-2-oxoacetic acid
Uniqueness
2-((2-(Indolin-1-yl)-2-oxoethyl)(methyl)amino)acetic acid is unique due to its specific structural features, which confer distinct biological activities. Compared to other indole derivatives, this compound may exhibit enhanced potency or selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(9-13(17)18)8-12(16)15-7-6-10-4-2-3-5-11(10)15/h2-5H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCFRCUYKATHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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